Bienvenue dans la boutique en ligne BenchChem!

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI)

HIV fusion inhibition Syncytium formation assay Antiviral peptide screening

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI), commonly referred to as HIV gp41 Fragment or H-Ala-Val-Gly-Ile-Gly-Ala-OH (AVGIGA), is a synthetic hexapeptide (C21H38N6O7, MW 486.57) whose sequence is identical to the first six N-terminal amino acids of the HIV-1 envelope glycoprotein gp41 subunit. The peptide was first characterized by Owens et al.

Molecular Formula C21H38N6O7
Molecular Weight 486.6 g/mol
CAS No. 129426-47-7
Cat. No. B188782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI)
CAS129426-47-7
Molecular FormulaC21H38N6O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N
InChIInChI=1S/C21H38N6O7/c1-7-11(4)17(20(32)24-8-14(28)25-13(6)21(33)34)26-15(29)9-23-19(31)16(10(2)3)27-18(30)12(5)22/h10-13,16-17H,7-9,22H2,1-6H3,(H,23,31)(H,24,32)(H,25,28)(H,26,29)(H,27,30)(H,33,34)/t11-,12-,13-,16-,17-/m0/s1
InChIKeyKAOCRFBKEXNERP-HLNSEHPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV gp41 Fusion Peptide Fragment AVGIGA (CAS 129426-47-7): Core Identity and Procurement-Relevant Profile


L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI), commonly referred to as HIV gp41 Fragment or H-Ala-Val-Gly-Ile-Gly-Ala-OH (AVGIGA), is a synthetic hexapeptide (C21H38N6O7, MW 486.57) whose sequence is identical to the first six N-terminal amino acids of the HIV-1 envelope glycoprotein gp41 subunit [1]. The peptide was first characterized by Owens et al. as a potent inhibitor of HIV-induced syncytium formation [1] and is supplied as a lyophilized trifluoroacetate salt with typical purity ≥95% by HPLC [2]. Its primary procurement contexts are HIV fusion mechanism research, antiviral drug screening, and immunoassay development.

Why Substituting the AVGIGA Hexapeptide (CAS 129426-47-7) with Other gp41 Fragments or Altered Sequences Compromises Experimental Outcomes


The biological activity of AVGIGA is exquisitely sequence-dependent. Owens et al. demonstrated that while the native N-terminal hexapeptide AVGIGA completely inhibits HIV-induced syncytium formation at an ID50 of 0.75 mM, oligopeptides with even single amino acid alterations exhibited substantially reduced inhibitory activity [1]. Longer gp41-derived fusion peptides such as FP23 (AVGIGALFLGFLGAAGSTMGARS) and its alanine-substituted analogs were found to be hemolytic, precluding their use in cell-based fusion assays [2]. Consequently, generic substitution with other gp41 fragments, truncated sequences, or scrambled peptides cannot replicate the defined fusion-inhibitory pharmacology and low-cytotoxicity profile that make AVGIGA the reference standard for gp41 N-terminal studies.

AVGIGA (CAS 129426-47-7) Product-Specific Quantitative Differentiation Evidence Guide


Syncytium Formation Inhibition: AVGIGA vs. Altered-Sequence Oligopeptide Analogs

In a head-to-head comparison within the same study, the native-sequence hexapeptide AVGIGA completely inhibited HIV-1-induced syncytium formation in HeLa CD4+ cells with an ID50 of 0.75 mM, whereas oligopeptides possessing altered amino acid sequences (single or multiple substitutions within the N-terminal hexapeptide region) showed markedly reduced inhibitory activity under identical assay conditions [1]. The assay employed a vaccinia virus recombinant expressing HIV-1 envelope glycoprotein, with syncytium induction monitored from 4 h post-infection [1].

HIV fusion inhibition Syncytium formation assay Antiviral peptide screening

Cytotoxicity Profile: AVGIGA Hexapeptide vs. Longer Fusion Peptide Homologs (FP23 and Analogs)

Owens et al. reported that the AVGIGA hexapeptide showed no signs of toxicity to HeLa CD4+ cells even at very high concentrations, with no effect on protein synthesis, processing, or transport [1]. In contrast, longer gp41 fusion peptide homologs—specifically the Ala524,527 analog of the fusion sequence FP23 (AVGIGALFLGFLGAAGSTMGARS)—could not be tested in cell-based fusion assays because they were inherently hemolytic [2]. This differential toxicity profile establishes AVGIGA as the only gp41 N-terminal peptide suitable for live-cell fusion experiments without confounding cytotoxicity.

Peptide cytotoxicity Hemolysis assay Membrane fusion safety

Antigenic Specificity: AVGIGA as a Defined gp41 Epitope vs. Longer Immunodominant Fragments

AVGIGA represents the minimal essential N-terminal epitope of gp41, enabling precise mapping of antibody responses. While longer immunodominant domains such as gp41 residues 579–613 are recognized by cluster I antibodies and residues 644–667 by cluster II antibodies, these larger fragments exhibit polyreactivity including binding to phospholipids and autoantigens [1]. The defined hexapeptide AVGIGA offers narrower epitope specificity, reducing cross-reactivity in serological assays. Its use as a coating antigen in indirect ELISA for HIV-1 antibody detection has been validated with high sensitivity and specificity .

HIV vaccine development gp41 antigen ELISA specificity

Purity and Formulation Reproducibility: Commercial AVGIGA vs. In-House Synthesized or Uncharacterized Batch Material

Commercially sourced AVGIGA (CAS 129426-47-7) is supplied with rigorously documented purity specifications: ≥95% as determined by RP-HPLC, provided as a lyophilized trifluoroacetate salt with defined storage conditions (−20°C or −80°C) . This level of quality control ensures batch-to-batch reproducibility that is difficult to achieve with in-house synthesized material unless equivalent analytical characterization is performed. Variability in peptide purity, residual TFA content, water content, and aggregation state can significantly impact both syncytium inhibition assays and immunoassay performance.

Peptide purity HPLC quality control Batch-to-batch reproducibility

Best Research and Industrial Application Scenarios for AVGIGA (CAS 129426-47-7)


HIV gp41-Mediated Membrane Fusion Inhibition Studies

AVGIGA serves as the reference inhibitor for HIV-1 syncytium formation assays in HeLa CD4+ cells, with a validated ID50 of 0.75 mM and absence of cytotoxicity at high concentrations [1]. Researchers can employ this peptide as a positive control for screening novel fusion inhibitors or for mechanistic studies of gp41 N-terminal function in viral entry.

Epitope-Specific Anti-gp41 Antibody Detection by ELISA

The defined six-amino-acid N-terminal sequence of AVGIGA enables sensitive and specific detection of antibodies targeting the gp41 fusion peptide region in sera from HIV-1-infected individuals or vaccinated subjects . Its narrow epitope specificity reduces the polyreactivity associated with larger gp41 fragments, improving assay signal-to-noise ratios.

HIV Vaccine Immunogen Design and Immunogenicity Assessment

As the minimal fusion peptide epitope, AVGIGA is used as a hapten or component of peptide-based vaccine candidates aimed at eliciting neutralizing antibodies against the gp41 N-terminus. Its sequence identity to the native fusion peptide ensures that induced antibodies target the biologically relevant epitope [1].

Structure-Activity Relationship (SAR) Studies of gp41 Fusion Peptide

The AVGIGA scaffold provides a defined starting point for systematic amino acid substitution studies to map residues critical for fusion inhibition, membrane perturbation, and cytotoxicity. The well-characterized baseline activity (complete syncytium inhibition, no toxicity) enables precise quantification of the impact of each sequence modification [1].

Quote Request

Request a Quote for L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.